molecular formula C5H9BrO2 B1585468 Methyl 4-bromobutyrate CAS No. 4897-84-1

Methyl 4-bromobutyrate

Cat. No.: B1585468
CAS No.: 4897-84-1
M. Wt: 181.03 g/mol
InChI Key: QAWFLJGZSZIZHO-UHFFFAOYSA-N
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Description

Methyl 4-bromobutyrate is an organic compound with the molecular formula C5H9BrO2. It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both ester and bromide functional groups, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromobutyrate can be synthesized through the esterification of 4-bromobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobutyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide is used in aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted butyrates such as 4-azidobutyrate, 4-thiocyanatobutyrate, and 4-methoxybutyrate.

    Reduction: The major product is 4-bromobutanol.

    Hydrolysis: The products are 4-bromobutyric acid and methanol.

Scientific Research Applications

Pharmaceutical Industry

Methyl 4-bromobutyrate plays a pivotal role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes facilitate the creation of innovative drugs, particularly in the development of:

  • Anticancer Agents : Research has indicated that derivatives of this compound can be utilized to synthesize compounds with potential anticancer properties. For instance, it has been employed in the synthesis of water-soluble derivatives of resveratrol, which exhibit anti-inflammatory and chemopreventive potentials .
  • Neuroprotective Drugs : The compound is also involved in synthesizing neuroprotective agents that may aid in treating neurodegenerative diseases .

Agrochemical Industry

In the agrochemical sector, this compound is utilized in the synthesis of various agrochemicals, including:

  • Herbicides : Its effectiveness in pest control makes it a key ingredient in formulating herbicides that enhance crop protection and yield.
  • Insecticides and Fungicides : The compound's properties are exploited to develop insecticides and fungicides that are crucial for sustainable agricultural practices .

Chemical Manufacturing

This compound serves as a building block for producing specialty chemicals, including:

  • Flavors and Fragrances : The compound's unique chemical structure allows for the creation of distinct flavors and fragrances used in consumer products.
  • Dyes : It is also used in synthesizing dyes, contributing to its versatility within the chemical manufacturing industry .

Case Study 1: Synthesis of Anticancer Compounds

A study focused on developing water-soluble derivatives of resveratrol utilized this compound as an intermediate. This research demonstrated its potential to enhance bioavailability and solubility, crucial factors for effective drug delivery systems .

Case Study 2: Development of Agrochemicals

Research into the synthesis of new herbicides has shown that this compound can be effectively transformed into active ingredients that significantly improve pest control efficacy while adhering to environmental safety standards .

Mechanism of Action

The mechanism of action of methyl 4-bromobutyrate involves its reactivity towards nucleophiles due to the presence of the bromide group. The ester group can undergo hydrolysis or reduction, leading to various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromobutyrate is unique due to its balanced reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the ester group offers versatility in further chemical transformations. This makes it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 4-bromobutyrate (C₅H₉BrO₂), also known as methyl 4-bromobutanoate, is an organic compound that has garnered interest in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₉BrO₂
  • Molecular Weight : 181.03 g/mol
  • CAS Number : 4897-84-1
  • Appearance : Clear colorless to light yellow liquid
  • Boiling Point : 186–187 °C
  • Solubility : Insoluble in water; soluble in most organic solvents

Biological Activity Overview

This compound exhibits various biological activities that are significant for its application in drug development and synthesis. Key findings regarding its biological activity include:

  • Cellular Effects : Studies indicate that this compound can influence cellular processes, particularly in cancer cell lines. It has been utilized as a precursor in the synthesis of prodrugs and other bioactive compounds .
  • Prodrug Development : The compound has been involved in the synthesis of prodrugs that demonstrate enhanced efficacy compared to their parent compounds. For example, it has been used to create prodrugs of methotrexate, which showed equipotent activity with the parent drug in cellular assays .
  • Mechanisms of Action : Research suggests that this compound may interact with specific cellular targets, although detailed mechanisms remain under investigation. Its role as a potential inhibitor or modulator of metabolic pathways is being explored .

Case Studies

  • Prodrug Synthesis :
    A study focused on the conversion of this compound into phenylselenide derivatives, which were then hydrolyzed to yield free acids for further esterification. These derivatives were evaluated for their biological activity in Chinese hamster ovary cells, revealing insights into their stability and efficacy .
  • Linker Applications :
    In solid-phase organic synthesis, this compound has been employed as a linker for various chemical reactions. Its ability to facilitate the formation of complex molecules demonstrates its utility in synthesizing diverse chemical entities .

Data Table: Biological Activity Summary

Activity TypeFindingsReferences
Cellular EffectsInfluences cancer cell line behavior
Prodrug DevelopmentUsed to synthesize methotrexate prodrugs
MechanismsPotential metabolic pathway interactions
Linker ApplicationsFacilitates synthesis in solid-phase methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromobutyrate, and what factors influence reaction yield?

this compound is typically synthesized via bromination of methyl butyrate using bromine (Br₂) or hydrobromic acid (HBr) under controlled conditions. Key variables include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) can influence reaction efficiency.
  • Temperature : Reactions often proceed at 40–60°C to balance reactivity and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance bromine solubility and reaction homogeneity.
    Post-synthesis, purification via fractional distillation or solvent extraction (e.g., using ethyl acetate/water) is critical to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~3.7 ppm for the methyl ester group).
  • GC-MS : Validates purity and molecular weight (MW: 181.03 g/mol).
  • Boiling point verification : 186–187°C under standard pressure.
    Cross-referencing with databases like SciFinder or Reaxys ensures alignment with literature data .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (hazard code: Xn; risk phrases: R22/36/37/38).
  • Storage : Keep away from oxidizers and strong acids/bases to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aromatic amines in multi-step syntheses?

In palladium-catalyzed cross-couplings or nucleophilic substitutions:

  • Base selection : K₂CO₃ or Cs₂CO₃ in acetonitrile promotes deprotonation of amines at 70–80°C.
  • Solvent effects : Acetonitrile enhances nucleophilicity, while DMF may stabilize intermediates.
  • Stoichiometry : A 1.5–2:1 molar ratio of this compound to amine minimizes unreacted starting material.
    Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts .

Q. What strategies mitigate competing side reactions when using this compound in sequential syntheses?

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to prevent undesired alkylation.
  • Stepwise temperature control : Initiate reactions at low temperatures (−70°C for hydride reductions) to stabilize intermediates, then gradually increase for subsequent steps.
  • Selective catalysts : Use Pd(PPh₃)₄ for Suzuki couplings to avoid ester hydrolysis .

Q. What challenges arise in radiofluorination using this compound for PET imaging agents, and how are they addressed?

  • Isotopic labeling : Replace bromine with ¹⁸F via nucleophilic aromatic substitution (SN2) using K¹⁸F/K222 complex. Challenges include low radiochemical yield due to steric hindrance.
  • Purification : High-pressure liquid chromatography (HPLC) with C18 columns isolates methyl 4-¹⁸F-fluorobutyrate from unreacted precursors.
  • Stability : Stabilize radiolabeled products with cryogenic storage to prevent radiolysis .

Q. How can competing reaction pathways be analyzed when this compound participates in photochromic compound synthesis?

  • Mechanistic studies : Use DFT calculations to model energy barriers for alkylation vs. ester hydrolysis.
  • Kinetic monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., indolinium salts).
  • Solvent polarity : Low-polarity solvents (toluene) favor alkylation over nucleophilic attack on the ester .

Q. Methodological Considerations

Q. How should researchers validate the novelty of derivatives synthesized from this compound?

  • Database cross-referencing : Use Reaxys or SciFinder to compare spectral data (e.g., melting points, NMR shifts) with existing compounds.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.
  • Biological assays : Compare novel derivatives’ activity (e.g., IC₅₀) against known analogs to establish uniqueness .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-derived compounds?

  • Nonlinear regression : Fit dose-response curves using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • Error analysis : Report standard deviation (SD) or confidence intervals (CI) for triplicate experiments.
  • Controls : Include positive (e.g., cisplatin for cytotoxicity) and negative (vehicle-only) controls to validate assay robustness .

Properties

IUPAC Name

methyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWFLJGZSZIZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197651
Record name Methyl 4-bromobutyrate
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Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-84-1
Record name Methyl 4-bromobutyrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromobutyrate
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Record name Methyl 4-bromobutyrate
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Record name Methyl 4-bromobutyrate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-bromobutyrate
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Methyl 4-bromobutyrate

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